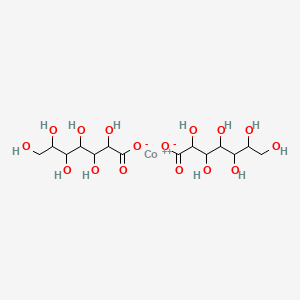
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a bromine atom, two chlorine atoms, a methoxy group, and an imine group attached to a phenolic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-hydroxy-6-methoxybenzaldehyde and 2,6-dichloroaniline.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-bromo-4-hydroxy-6-methoxybenzaldehyde and 2,6-dichloroaniline in the presence of an acid catalyst. This reaction forms the imine linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The presence of reactive functional groups allows it to participate in various chemical transformations.
類似化合物との比較
Similar Compounds
2-Bromo-4-((2,6-dichlorophenylimino)methyl)phenol: Lacks the methoxy group.
2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methylphenol: Has a methyl group instead of a methoxy group.
Uniqueness
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and methoxy groups provides a distinct set of properties that can be exploited in various applications.
特性
分子式 |
C14H10BrCl2NO2 |
|---|---|
分子量 |
375.0 g/mol |
IUPAC名 |
2-bromo-4-[(2,6-dichlorophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H10BrCl2NO2/c1-20-12-6-8(5-9(15)14(12)19)7-18-13-10(16)3-2-4-11(13)17/h2-7,19H,1H3 |
InChIキー |
NUHWZEJHWKORNT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C=NC2=C(C=CC=C2Cl)Cl)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



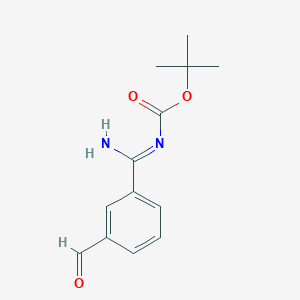
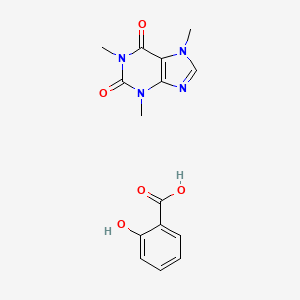
![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)

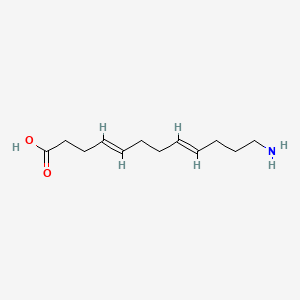



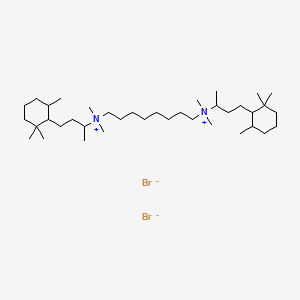


![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
